Cas no 17012-21-4 (Methyl 1-benzylpyrrolidine-3-carboxylate)

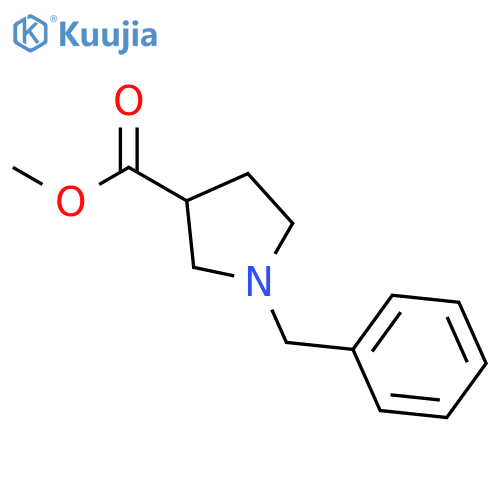

17012-21-4 structure

商品名:Methyl 1-benzylpyrrolidine-3-carboxylate

CAS番号:17012-21-4

MF:C13H17NO2

メガワット:219.279583692551

MDL:MFCD04038678

CID:50628

Methyl 1-benzylpyrrolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 1-benzylpyrrolidine-3-carboxylate

- Methyl N-benzylpyrrolidine-3-carboxylate

- 1-Benzyl-pyrrolidine-3-carboxylic acid methyl ester

- 3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-, methyl ester

- Methyl 1-benzyllpyrrolidine-3-carboxylate

- METHYL N-BENZYL-3-PYRROLIDINECARBOXYLATE

- 1-Benzylpyrrolidine-3-carboxylic Acid Methyl Ester

- Methyl 1-benzyllpyrrolidi...

- Methyl 1-benzyl-3-pyrrolidinecarboxylate

- 1-Benzyl-3-pyrrolidinecarboxylic acid methyl ester

- methyl -1-benzylpyrrolidine-3carboxylate

- PubChem12685

- KSC533I9H

- Jsp003468

- GDWFCUOFVSNTTG-UHFFFAOYSA-N

- BCP15617

- N-benzyl-3-carbomethoxy pyrrolidine

- RW3002

-

- MDL: MFCD04038678

- インチ: 1S/C13H17NO2/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3

- InChIKey: GDWFCUOFVSNTTG-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C(C1([H])C([H])([H])C([H])([H])N(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])C1([H])[H])=O

計算された属性

- せいみつぶんしりょう: 219.12600

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 236

- トポロジー分子極性表面積: 29.5

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- ふってん: 105°C/4mmHg(lit.)

- フラッシュポイント: 104.792℃

- 屈折率: 1.5211

- すいようせい: Sparingly soluble in water.(0.26 g/L) (25°C),

- PSA: 29.54000

- LogP: 1.61940

Methyl 1-benzylpyrrolidine-3-carboxylate セキュリティ情報

Methyl 1-benzylpyrrolidine-3-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 1-benzylpyrrolidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B486058-100mg |

Methyl 1-Benzylpyrrolidine-3-carboxylate |

17012-21-4 | 100mg |

$ 80.00 | 2022-06-07 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2866-5G |

Methyl 1-Benzylpyrrolidine-3-carboxylate |

17012-21-4 | >98.0%(GC)(T) | 5g |

¥755.00 | 2024-04-15 | |

| eNovation Chemicals LLC | D497903-5G |

methyl 1-benzylpyrrolidine-3-carboxylate |

17012-21-4 | 97% | 5g |

$40 | 2023-09-03 | |

| Life Chemicals | F1967-3059-5g |

methyl 1-benzylpyrrolidine-3-carboxylate |

17012-21-4 | 95%+ | 5g |

$60.0 | 2023-09-06 | |

| Life Chemicals | F1967-3059-10g |

methyl 1-benzylpyrrolidine-3-carboxylate |

17012-21-4 | 95%+ | 10g |

$84.0 | 2023-09-06 | |

| Ambeed | A258455-1g |

Methyl 1-benzylpyrrolidine-3-carboxylate |

17012-21-4 | 97% | 1g |

$9.0 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011552-100G |

methyl 1-benzylpyrrolidine-3-carboxylate |

17012-21-4 | 97% | 100g |

¥ 1,834.00 | 2023-04-14 | |

| Enamine | EN300-54485-0.25g |

methyl 1-benzylpyrrolidine-3-carboxylate |

17012-21-4 | 95% | 0.25g |

$19.0 | 2023-05-03 | |

| Enamine | EN300-54485-10.0g |

methyl 1-benzylpyrrolidine-3-carboxylate |

17012-21-4 | 95% | 10g |

$61.0 | 2023-05-03 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33341-1g |

Methyl N-benzylpyrrolidine-3-carboxylate, 97% |

17012-21-4 | 97% | 1g |

¥2233.00 | 2023-02-09 |

Methyl 1-benzylpyrrolidine-3-carboxylate 関連文献

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

17012-21-4 (Methyl 1-benzylpyrrolidine-3-carboxylate) 関連製品

- 5747-92-2(Ethyl 1-benzylpyrrolidine-3-carboxylate)

- 72551-53-2(Ethyl 1-benzylpiperidine-3-carboxylate)

- 5731-18-0(1-benzylpyrrolidine-3-carboxylic acid)

- 50585-91-6(Methyl 1-benzylpiperidine-3-carboxylate)

- 95274-12-7(Methyl 2-(1-benzylpyrrolidin-3-yl)acetate)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 157047-98-8(Benzomalvin C)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17012-21-4)Methyl 1-benzylpyrrolidine-3-carboxylate

清らかである:99%

はかる:100g

価格 ($):202.0